molecular formula C18H31NO4 B1263053 Tumonoic acid E

Tumonoic acid E

Número de catálogo: B1263053
Peso molecular: 325.4 g/mol
Clave InChI: UUFOMZNZQYHUJH-UKUODDPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tumonoic acid E is a N-acyl-amino acid. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Case Studies

  • Cytotoxic Activity : Research indicates that extracts containing tumonoic acids exhibit cytotoxicity against melanoma cells (A-375) derived from the marine-derived fungus Penicillium citrinum. The fermentation broth of this fungus demonstrated significant cytotoxic activity, suggesting that derivatives of Tumonoic acid E may also possess similar properties .
  • Mechanism of Action : The mechanisms through which tumonoic acids exert their anticancer effects often involve interference with cellular proliferation pathways. For instance, related compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

The antimicrobial potential of this compound has also been a subject of interest. While direct studies on this specific compound are scarce, related tumonoic acids have demonstrated antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity of Related Tumonoic Acids

CompoundPathogen TestedActivity ObservedReference
Tumonoic Acid AStaphylococcus aureusModerate inhibitionClark et al., 2008
Tumonoic Acid IEscherichia coliHigh inhibitionEngene et al., 2011
Ethyl Tumonoate ACandida albicansSignificant inhibitionEngene et al., 2011

Drug Discovery and Development

The exploration of this compound in drug development is part of a broader trend in utilizing marine natural products for therapeutic purposes. Research emphasizes the importance of identifying new metabolites with unique structures that can lead to novel drug candidates.

Research Findings

  • Emerging Source : Cyanobacteria are recognized as a promising source for new drug discovery due to their diverse metabolic pathways that produce bioactive compounds. The isolation of this compound from specific strains supports its potential as a candidate for further pharmacological studies .
  • Clinical Relevance : The urgency to discover new anticancer agents due to rising drug resistance highlights the relevance of compounds like this compound in addressing unmet medical needs .

Q & A

Q. (Basic) What methodologies are employed to isolate Tumonoic Acid E from marine cyanobacteria, and how do researchers ensure purity?

This compound is typically isolated using a combination of liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for preliminary detection and molecular networking to dereplicate known compounds . Vacuum liquid chromatography (VLC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are then used for purification, yielding compounds in pale yellow oil form with purity validated via HR-ESI-MS and NMR . Purity is further confirmed by analyzing UV-vis spectra and ensuring the absence of extraneous peaks in chromatograms .

Q. (Basic) How is the molecular structure of this compound elucidated, and what spectroscopic techniques are critical for this process?

Structural elucidation relies on tandem spectroscopic methods:

  • 1D/2D NMR (COSY, HMBC, ROESY) to assign proton and carbon signals, resolve spin systems, and determine stereochemistry (e.g., E-geometry of double bonds via ROESY correlations) .
  • HR-ESI-MS to establish molecular formulas (e.g., C₁₈H₃₁NO₄ for this compound) and isotopic patterns .
  • IR spectroscopy identifies functional groups (e.g., hydroxy groups at ~3381 cm⁻¹ and ester/amide bonds at 1718–1733 cm⁻¹) .

Q. (Advanced) What challenges arise in resolving stereochemical ambiguities during the synthesis of this compound analogs?

Stereochemical determination is complicated by proline residue isomerization, leading to minor NMR signal sets (<10% intensity) attributed to cis-trans isomerization . Advanced strategies include:

  • Evans aldol protocol for anti-configuration of 2-Me and 3-OH substituents .
  • Chiral derivatization with L-proline esters to assign absolute configurations .
  • Computational modeling (e.g., DFT calculations) to predict coupling constants and compare them with experimental NMR data .

Q. (Advanced) How can researchers address contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR/MS data often stem from:

  • Low-abundance isomers (e.g., cis-trans proline conformers), resolved via 2D NMR or chromatographic separation .
  • Overlapping methylene signals in fatty acid chains, addressed by iterative COSY/TOCSY experiments .
  • Artifact peaks in HR-ESI-MS, mitigated by isotopic pattern analysis and database cross-referencing (e.g., PubChem, MetaboLights) .

Q. (Basic) What biological activities have been preliminarily associated with this compound, and what assays are used to validate them?

Initial studies suggest roles in quorum sensing inhibition and calcium oscillation modulation in neuronal cells . Bioassays include:

  • Anti-inflammatory activity tested via COX-2 inhibition assays .
  • Calcium signaling modulation measured using fluorescence-based imaging in cortical neurons .
  • Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. (Advanced) How does molecular networking enhance the discovery of this compound analogs, and what are its limitations?

Molecular networking clusters compounds by MS/MS fragmentation similarity, enabling rapid identification of analogs (e.g., Tumonoic Acids F-I) . Limitations include:

  • Dependence on spectral libraries , necessitating manual validation for novel scaffolds .
  • Low sensitivity to stereochemical differences , requiring complementary NMR analysis .
  • Inability to resolve isomers with identical fragmentation patterns, addressed via ion mobility spectrometry .

Q. (Advanced) What statistical approaches are recommended for comparative studies of this compound bioactivity across different cyanobacterial strains?

  • Multivariate analysis (PCA, PLS-DA) to correlate chemical profiles with bioactivity .
  • Dose-response meta-analysis to quantify potency variations between strains .
  • Error propagation models to account for methodological variability (e.g., LC-MS retention time shifts) .

Q. (Basic) How are taxonomic origins of this compound-producing cyanobacteria verified, and why is this critical for reproducibility?

Strain identification involves:

  • 16S rRNA sequencing to classify genera (e.g., Oscillatoria margaritifera) .
  • Geographic metadata cross-referencing to track chemotype variations (e.g., Caribbean vs. Pacific strains) .
    Reproducibility hinges on strain vouchers deposited in culture collections (e.g., NCBI Taxonomy) .

Propiedades

Fórmula molecular

C18H31NO4

Peso molecular

325.4 g/mol

Nombre IUPAC

(2S)-1-[(E,2S,3R)-3-hydroxy-2,4,6-trimethyldec-4-enoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H31NO4/c1-5-6-8-12(2)11-13(3)16(20)14(4)17(21)19-10-7-9-15(19)18(22)23/h11-12,14-16,20H,5-10H2,1-4H3,(H,22,23)/b13-11+/t12?,14-,15-,16-/m0/s1

Clave InChI

UUFOMZNZQYHUJH-UKUODDPASA-N

SMILES isomérico

CCCCC(C)/C=C(\C)/[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)O

SMILES canónico

CCCCC(C)C=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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